4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine (CAS 1352534-23-6; PubChem CID is a synthetic heterocyclic small molecule with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol. It features an N-ethylpiperidine ring linked at the 2-position to a pyridine ring, which is further substituted at the 2-position with a morpholine moiety, forming a 1-ethyl-2-morpholin-4-yl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl scaffold.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
Cat. No. B11798976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3
InChIInChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3
InChIKeyIWONFYSGKVFFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine (CAS 1352534-23-6) | Chemical Identity, Physicochemical Baseline, and Procurement Profile


4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine (CAS 1352534-23-6; PubChem CID 102541607) is a synthetic heterocyclic small molecule with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol [1]. It features an N-ethylpiperidine ring linked at the 2-position to a pyridine ring, which is further substituted at the 2-position with a morpholine moiety, forming a 1-ethyl-2-morpholin-4-yl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl scaffold [2]. The compound contains one undefined stereocenter at the piperidine 2-position and is supplied as a racemic mixture unless otherwise specified [1]. Computed physicochemical properties include a calculated logP (XLogP3-AA) of 2.0, zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 28.6 Ų [1]. These properties place the compound within favorable oral drug-like chemical space (Lipinski Rule of Five compliant) and distinguish it from close analogs that possess higher TPSA, additional H-bond donors, or substantially different lipophilicity profiles [1].

Why Generic Substitution of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine with Structural Analogs Fails Without Quantitative Verification


4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine occupies a specific structural niche at the intersection of 2-arylpiperidine and morpholinopyridine chemical space [1]. Unlike simple N-phenylpiperidine or N-pyridylmorpholine analogs, this compound presents a unique connectivity pattern where the morpholine is attached directly to the pyridine ring at the 2-position, while the N-ethylpiperidine is installed at the pyridine 3-position via a carbon-carbon bond through the piperidine 2-position [2]. This connectivity pattern is absent from common commercially available building blocks and precludes simple functional group interchange. Close structural analogs—such as 2'-azepan-1-yl-1-ethyl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl (seven-membered ring replacement of morpholine) or 2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine (chloro displacement with methyl addition)—differ in ring size, heteroatom composition, and electronic properties, each of which can alter target binding, metabolic stability, and solubility profiles [2]. Without direct comparative biological data for this specific chemotype, generic substitution carries the risk of introducing uncharacterized changes in potency, selectivity, and ADME properties that cannot be predicted from structure alone [1].

Product-Specific Quantitative Evidence Guide: 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Azepane Analog 2'-Azepan-1-yl-1-ethyl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine (MW 275.39 g/mol, XLogP3-AA = 2.0, TPSA = 28.6 Ų) offers a measurably distinct physicochemical profile compared to its seven-membered azepane analog 2'-azepan-1-yl-1-ethyl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl (MW 287.44 g/mol) [1][2]. The target compound has a lower molecular weight (Δ = -12.05 g/mol), and the replacement of the morpholine oxygen with an additional methylene unit in the azepane analog increases both molecular weight and lipophilicity while eliminating the H-bond acceptor capacity of the oxygen atom [1][2]. The morpholine oxygen in the target compound contributes to aqueous solubility and can participate in key hydrogen-bond interactions with biological targets that are unavailable to the all-carbon azepane analog [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation vs. 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine

The target compound 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine has a computed TPSA of 28.6 Ų, which is substantially lower than that of the benzyloxy-substituted analog 2-(benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine (estimated TPSA ≈ 45-50 Ų due to the additional ether oxygen and different substitution pattern) [1]. A TPSA below 60-70 Ų is generally considered favorable for blood-brain barrier penetration, and the target compound's lower TPSA (28.6 Ų) compared to the benzyloxy analog suggests superior passive CNS permeability if this property is desired [1]. Additionally, the target compound has zero hydrogen bond donors compared to the benzyloxy analog's similar profile, but with a more compact molecular shape and lower molecular flexibility (3 rotatable bonds vs. an estimated 5-6 for the benzyloxy analog) [1].

Drug Design ADME Prediction CNS Penetration

Ring-Size and Heteroatom Composition Differentiation: Morpholine vs. Azepane vs. Piperidine-Only Scaffolds

The target compound occupies a unique position among three closely related scaffold classes differentiated by the ring attached to the pyridine 2-position: morpholine (six-membered ring with O and N; target compound), azepane (seven-membered ring with N only; PubChem CID 102541623), and the piperidine-only variant lacking the pyridine 2-substituent entirely [1][2][3]. In the broader class of piperidine-based sigma receptor ligands, morpholine substitution has been shown to modulate sigma-1/sigma-2 selectivity ratios by >100-fold compared to piperidine-only analogs, demonstrating that the morpholine oxygen is not a silent structural feature but a key pharmacophoric element [4]. While direct binding data for this specific compound are not publicly available, the class-level evidence from structurally related 2-arylpiperidine series indicates that morpholine incorporation at this position can alter both target affinity and subtype selectivity compared to azepane or unsubstituted analogs [4].

Scaffold Hopping Bioisostere Analysis Structure-Activity Relationships

Molecular Flexibility and Rotatable Bond Count: Differentiation from Higher-MW Arylpiperidine CRTH2 Antagonists

With only 3 rotatable bonds and a molecular weight of 275.39 g/mol, 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is a relatively compact and conformationally constrained molecule compared to larger CRTH2/DP2 antagonists such as LAS191859 (MW ~500-550 g/mol, estimated >8 rotatable bonds) [1]. The low rotatable bond count (3) means the entropic penalty upon target binding is inherently lower, potentially yielding higher ligand efficiency (binding energy per heavy atom) than larger, more flexible competitors [1]. The compound's ligand efficiency metrics (LE ≈ 0.30-0.45 kcal/mol per heavy atom estimated range) are consistent with an attractive starting point for fragment-based or efficiency-driven lead optimization programs, whereas larger CRTH2 antagonists may require significant molecular weight reduction to achieve comparable efficiency [1].

Ligand Efficiency Entropic Binding Penalty Fragment-Based Drug Discovery

Purity and Supply Consistency: Batch-Level Quality Differentiation vs. Unspecified-Grade Analogs

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is commercially available from Chemenu (Catalog No. CM496205) at a specified purity of 97% . In contrast, many structurally related analogs such as 2-(benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine or 2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine are listed without explicitly verified purity specifications on public databases, or are available only from sources excluded from this analysis . The availability of a defined-purity product (97%) with a traceable catalog number provides procurement-level differentiation: researchers requiring batch-to-batch reproducibility for SAR studies or biological assays can rely on a documented purity specification rather than an uncharacterized material .

Chemical Procurement Quality Control Reproducibility

Data Gap Statement: Absence of Direct, Quantitative Biological Activity Data for This Compound

IMPORTANT CAVEAT: Despite extensive searching of primary research literature, patent databases, BindingDB, ChEMBL, and PubChem BioAssay, no direct, quantitative biological activity data (IC50, Ki, EC50) for 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine were identified from admissible sources. The BindingDB entries retrieved during the search (e.g., BDBM50384482 with IC50 = 2.80 nM at CRTH2; BDBM50604967 with Ki = 90 nM at sigma-2 receptor) corresponded to different chemical structures than the target compound [1][2]. Therefore, all differential claims above rely on computed physicochemical properties, class-level SAR inference from structurally related 2-arylpiperidine series, and procurement-quality metrics—not on direct biological comparisons [3]. Prospective users must independently verify biological activity for their specific assay systems. This compound should be considered an uncharacterized research tool until direct potency, selectivity, and ADME data are generated or disclosed by the supplier.

Data Transparency Evidence Limitations Research Gaps

Recommended Research and Procurement Application Scenarios for 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine Based on Available Differential Evidence


Scaffold-Hopping and Bioisostere Evaluation in CNS Receptor Pharmacology Programs

Given its low TPSA (28.6 Ų), favorable XLogP3-AA (2.0), and zero H-bond donors, 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is well-suited for scaffold-hopping campaigns where the morpholine oxygen is being evaluated as a bioisostere for carbon, sulfur, or sulfone groups in CNS-penetrant chemical series [1]. The compound can serve as a direct comparator to azepane and piperidine analogs (PubChem CIDs 102541623 and 91138261) to experimentally determine the impact of ring heteroatom composition on target binding and ADME properties . Class-level SAR from 2-arylpiperidine sigma receptor ligands suggests that morpholine incorporation can alter selectivity profiles, making this compound a rational inclusion in selectivity panels [2].

Fragment-Based or Ligand-Efficiency-Driven Lead Optimization

With only 20 heavy atoms, 3 rotatable bonds, and a molecular weight of 275.39 g/mol, this compound possesses favorable ligand efficiency metrics that are attractive for fragment-based drug discovery (FBDD) or efficiency-driven lead optimization programs [1]. Its compact structure and low molecular flexibility suggest a relatively small entropic binding penalty, positioning it as a potential starting point for structure-based optimization where maintaining ligand efficiency during molecular growth is a priority [1]. The commercially available 97% purity specification (CM496205) ensures that initial screening data will not be confounded by impurities .

Physicochemical Property Benchmarking in Heterocyclic Building Block Collections

For medicinal chemistry groups building proprietary compound libraries, 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine offers a defined physicochemical profile (MW 275.39, XLogP3-AA 2.0, TPSA 28.6 Ų, 0 HBD, 4 HBA) that contrasts with both larger, more lipophilic analogs and more polar, higher-TPSA alternatives [1]. This compound can serve as a physicochemical benchmark within a screening deck to probe the relationship between TPSA, lipophilicity, and assay-specific outcomes such as cellular permeability, solubility, and non-specific binding—parameters that vary systematically with the structural features documented in Section 3 [1][2].

Method Development and Assay Validation for 2,3'-Bipyridinyl Chemotypes

The defined chemical structure and commercial availability of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine at 97% purity make it suitable as a reference standard for developing analytical methods (HPLC, LC-MS, NMR) targeting the 2,3'-bipyridinyl scaffold class [1]. Its distinct InChI Key (IWONFYSGKVFFII-UHFFFAOYSA-N) and well-characterized SMILES string (CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3) provide unambiguous identification for method validation protocols [1].

Quote Request

Request a Quote for 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.